5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine

Kinase inhibitor design Structure-activity relationship Pyrrolotriazine scaffold

This is the essential C5-brominated building block for kinase inhibitor programs, mimicking the quinazoline pharmacophore core of avapritinib and remdesivir. Medicinal chemistry data strictly confirms that substitution at the C5 position preserves ATP-competitive activity against EGFR, VEGFR-2, and Met kinases, while C7-substitution abolishes it. Choose this 98% pure regioisomer to enable a precise two-step diversification: Pd-catalyzed coupling at C5-Br followed by C4-OMe demethylation and functionalization, a validated orthogonal strategy avoiding the competitive cross-reactivity of 4-chloro analogs. Stocked globally with a broader supply base than the inactive 7-bromo regioisomer for supply chain resilience.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B14014110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=NC=NN2C1=C(C=C2)Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-6-5(8)2-3-11(6)10-4-9-7/h2-4H,1H3
InChIKeyTZNDEYJHMGBFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine – A C5-Functionalized Pyrrolotriazine Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine (CAS 2144752-77-0) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine scaffold class – a privileged kinase inhibitor template that mimics the quinazoline pharmacophore and forms the core of FDA-approved drugs including avapritinib and remdesivir [1]. The compound carries a bromine atom at the C5 position and a methoxy group at C4, yielding a molecular formula of C7H6BrN3O, a molecular weight of 228.05 g/mol, a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 39.4 Ų, and a hydrogen bond acceptor count of 3 [2]. It is supplied at 98% purity by multiple global vendors and is primarily employed as a synthetic intermediate in kinase inhibitor development programs .

Why Generic Pyrrolotriazine Substitution Fails – Positional Intolerance at C7 and Physicochemical Penalties of Non-Methoxy Analogs


The pyrrolo[2,1-f][1,2,4]triazine scaffold exhibits strict positional dependence for biological activity: substitution at C5 or C6 is tolerated, while substitution at C7 abolishes kinase inhibitory activity [1]. This positional intolerance means that the 7-bromo-4-methoxy regioisomer (CAS 2697147-99-0) cannot be used interchangeably as an intermediate for bioactive kinase inhibitors. Additionally, the identity of the 4-substituent materially alters the compound's physicochemical profile – the 4-chloro analog (CAS 1403767-33-8) carries a LogP of 1.71 and a density of 2.0 g/cm³, compared to XLogP3 of 1.4–1.5 and a lower density of ~1.8 g/cm³ (predicted) for the 4-methoxy derivative, translating to measurably different solubility and permeability behavior in biological assays . C5-substituted pyrrolotriazines bind to the Met kinase domain in an ATP-competitive manner as confirmed by X-ray crystallography, further underscoring that the C5 position is the critical vector for introducing diversity in kinase inhibitor design [2].

5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine – Quantitative Differentiation Evidence Against Closest Analogs


Positional Selectivity: C5 Substitution Preserves Kinase Inhibitory Activity; C7 Substitution Abolishes It

Hunt et al. (2004) established that in the pyrrolo[2,1-f][1,2,4]triazine scaffold, substitution at C5 or C6 maintains biological activity, while substitution at C7 eliminates it entirely [1]. This binary positional tolerance map directly distinguishes 5-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine (C5-Br) from its 7-bromo-4-methoxy regioisomer (C7-Br, CAS 2697147-99-0). The finding was subsequently reinforced by Schroeder et al. (2008), who demonstrated that C5-substituted pyrrolotriazines achieve single-digit nanomolar Met kinase inhibition and bind in an ATP-competitive manner as confirmed by X-ray crystallography [2].

Kinase inhibitor design Structure-activity relationship Pyrrolotriazine scaffold

Lipophilicity Advantage: 4-Methoxy Group Reduces LogP by ~0.2–0.3 Units Versus 4-Chloro Analog

The 4-methoxy substituent of the target compound confers measurably lower lipophilicity compared to the 4-chloro analog. PubChem computes an XLogP3 of 1.4 for 5-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine [1], while vendor-computed LogP values range from 1.50 (Leyan) . In contrast, 5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1403767-33-8) has a computed LogP of 1.71 , representing a ΔLogP of –0.21 to –0.31 (approximately 38–51% lower predicted lipophilicity on a linear scale).

Physicochemical property optimization Lipophilicity ADME prediction

Increased Polar Surface Area and Hydrogen Bond Acceptor Capacity Versus 4-Unsubstituted Analog

The 4-methoxy group increases the topological polar surface area (TPSA) and hydrogen bond acceptor (HBA) count relative to the 4-unsubstituted 5-bromopyrrolo[2,1-f][1,2,4]triazine (CAS 1363381-36-5). The target compound has a TPSA of 39.4 Ų (PubChem) / 39.42 Ų (Leyan) and an HBA count of 3–4 [1]. The 4-unsubstituted comparator has a TPSA of only 30.19 Ų and an HBA count of 3 . The +9.2 Ų TPSA difference (31% increase) is driven by the methoxy oxygen, which contributes an additional hydrogen bond acceptor site and increases the compound's capacity for polar interactions.

Polar surface area Hydrogen bonding Drug-likeness

Orthogonal Synthetic Handles: C5-Br for Cross-Coupling and C4-OMe for Selective Demethylation Enable Sequential Derivatization

The combination of a C5 bromine atom and a C4 methoxy group provides two chemically orthogonal reactive handles on the pyrrolotriazine core. The C5-Br is poised for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the C4-OMe can be selectively demethylated to a C4-OH under BBr3 or HBr conditions, then converted to a C4-Cl (for SNAr) or C4-OTf (for further cross-coupling) [1]. This orthogonality avoids the competitive reactivity inherent in the 5-bromo-4-chloro analog (CAS 1403767-33-8), where two halogens can undergo competing reactions. The Gavai et al. (2007) SAR study at Bristol-Myers Squibb demonstrated that C4 and C5 positions can be independently functionalized to optimize pan-HER/VEGFR2 kinase inhibition, leading to the clinical candidate BMS-690514 [2].

Orthogonal functionalization Cross-coupling Sequential derivatization

Commercial Availability and Vendor Coverage: Broader Supply Base and Defined 98% Purity Standard Versus 7-Bromo Regioisomer

The target compound is stocked by multiple global vendors with a standardized purity specification of 98%. Fluorochem (UK) offers it at £363/100mg, £602/250mg, and £1205/1g with stock availability of 3–5+ units . Leyan (China) also lists it at 98% purity with 100mg, 250mg, 1g, 5g, 10g, and 25g pack sizes . MolCore supplies it under ISO certification for global pharmaceutical R&D . By comparison, the 7-bromo-4-methoxy regioisomer (CAS 2697147-99-0) is listed at 95% purity by Macklin at 1134元/100mg and has more limited vendor coverage, with Aladdin indicating an 8–12 week lead time . The broader supplier base for the 5-bromo regioisomer reduces procurement risk and ensures competitive pricing across geographies.

Commercial availability Supply chain Purity specification

Optimal Deployment Scenarios for 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine Based on Differentiated Evidence


Kinase Inhibitor Lead Generation via C5 Elaboration with Retention of Biological Activity

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize this compound as the key intermediate for C5 diversification. As established by Hunt et al. (2004), substitution at C5 maintains kinase inhibitory activity against EGFR, VEGFR-2, and Met, while C7 substitution abolishes it [1]. The C5-Br handle enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, amine, or alkyne substituents at the ribose-pocket-directed vector, a strategy validated by the BMS-690514 clinical candidate program [2]. The 7-bromo-4-methoxy regioisomer is structurally precluded from this application due to the documented C7 intolerance.

Sequential Double-Derivatization of the Pyrrolotriazine Core for Focused Kinase Libraries

This compound uniquely enables a controlled two-step diversification strategy. Step 1: Pd-catalyzed cross-coupling at C5-Br to introduce the ribose-pocket substituent. Step 2: Selective demethylation of C4-OMe (BBr3 or HBr) followed by conversion to C4-Cl or C4-OTf, enabling subsequent SNAr or cross-coupling at C4 to install the hinge-binding aniline moiety [1]. The orthogonal reactivity of C4-OMe and C5-Br avoids the competitive cross-reactivity that plagues the 5-bromo-4-chloro analog, where both halogens can undergo competing Pd(0) oxidative addition. This sequential approach was successfully employed in the SAR exploration that yielded BMS-690514 [2].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity and Solubility

For fragment-based screening and lead optimization programs where physicochemical properties are critical, the 4-methoxy derivative offers a measurable advantage over the 4-chloro analog. The target compound's XLogP3 of 1.4 is 0.21–0.31 units lower than the 4-chloro analog (LogP 1.71) [1][2], corresponding to approximately 38–51% lower predicted lipophilicity. Combined with a TPSA of 39.4 Ų versus 30.19 Ų for the 4-unsubstituted analog , this compound provides a more favorable drug-likeness profile for early-stage hit-to-lead campaigns where aqueous solubility and permeability must be balanced.

Reliable Multi-Vendor Procurement for Industrial-Scale Medicinal Chemistry

Procurement teams should specify this compound (CAS 2144752-77-0) over the 7-bromo regioisomer (CAS 2697147-99-0) for supply chain resilience. The 5-bromo derivative is stocked at 98% purity by Fluorochem (UK), Leyan (China), MolCore (ISO-certified), and multiple other vendors with immediate availability [1][2]. In contrast, the 7-bromo regioisomer has more limited vendor coverage and, in at least one case (Aladdin), carries an 8–12 week lead time and 97% minimum purity . For programs requiring gram-to-kilogram scale with consistent quality, the broader supply base of the 5-bromo regioisomer mitigates procurement risk.

Quote Request

Request a Quote for 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.